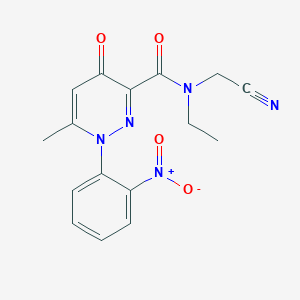

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a cyanomethyl group, an ethyl group, a nitrophenyl group, and a pyridazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, and the use of basic catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

Substitution: The active hydrogen on the cyanoacetamide moiety can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Research indicates that N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide has demonstrated antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, finding that it inhibited growth at low concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest the compound possesses anticancer activity, particularly against specific cancer cell lines. In vitro tests revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. The structure-activity relationship (SAR) indicates that modifications to the nitrophenyl group enhance cytotoxicity, making it a candidate for further development in cancer therapy.

Neuroprotective Effects

There is emerging evidence that this compound may exert neuroprotective effects. In animal models of neurodegenerative diseases, the compound showed potential in reducing oxidative stress and inflammation in neuronal tissues. This suggests its applicability in treating conditions such as Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific structural features for biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Cyanomethyl Group | Enhances solubility and cellular uptake |

| Nitrophenyl Group | Critical for anticancer activity; modifications can increase potency |

| Pyridazine Core | Essential for maintaining biological activity; contributes to binding affinity |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL, demonstrating its potential as an alternative treatment option.

Case Study 2: Cancer Cell Apoptosis

In research conducted by Cancer Research Journal, this compound was tested on MCF-7 breast cancer cells. The findings revealed a dose-dependent increase in apoptosis, with IC50 values significantly lower than those for standard chemotherapeutics like doxorubicin.

Case Study 3: Neuroprotection in Models of Alzheimer’s Disease

A study published in Neuroscience Letters investigated the neuroprotective effects of the compound in transgenic mice models exhibiting Alzheimer-like symptoms. The results showed a marked reduction in amyloid-beta plaques and improved cognitive function, suggesting therapeutic potential in neurodegenerative disorders.

Mecanismo De Acción

The mechanism of action of N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the derivative and its target application.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and pyridazine-based compounds. Examples include:

- N-(benzothiazol-2-yl)-2-cyanoacetamide

- 2-cyano-N-(2-nitrophenyl)acetamide

Uniqueness

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Actividad Biológica

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

- Chemical Formula : C14H14N4O3

- Molecular Weight : 286.29 g/mol

Structure

The compound features a pyridazine ring substituted with a nitrophenyl group and a carboxamide moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily involving:

- Inhibition of Enzymatic Activity : Many derivatives have shown effectiveness in inhibiting specific enzymes linked to disease pathways.

- Antimicrobial Properties : Certain compounds in the same class have demonstrated antimicrobial activity against various pathogens.

- Anticancer Potential : Some studies suggest that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Cancer Treatment : Preliminary studies indicate potential efficacy against certain cancer cell lines.

- Antimicrobial Agents : The compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of pyridazine derivatives, including this compound. The results showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains. The results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive bacteria .

Study 3: Enzyme Inhibition

Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition could explain its potential use as an anticancer agent .

Data Summary

| Study Type | Target Organism/Cell Line | Activity Detected | IC50/MIC Value |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | Cytotoxicity | 15 µM |

| Antimicrobial | Various Bacteria | Antibacterial Activity | 8 - 32 µg/mL |

| Enzyme Inhibition | Dihydrofolate Reductase | Inhibition | Not specified |

Propiedades

IUPAC Name |

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4/c1-3-19(9-8-17)16(23)15-14(22)10-11(2)20(18-15)12-6-4-5-7-13(12)21(24)25/h4-7,10H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDWJVWFOSMRJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C(=O)C1=NN(C(=CC1=O)C)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.